
Methyl N-(3-ethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-ethylphenyl)carbamate is a chemical compound that is widely used in scientific research. It is also known as carbaryl, which is a carbamate insecticide that is used to control pests in agriculture and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insects, including beetles, aphids, and mites.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, leading to muscle spasms, paralysis, and death. Carbaryl also affects the reproductive system, leading to reduced fertility and abnormal development of the eggs.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It is also easy to use and has a broad spectrum of activity against many different types of insects. However, carbaryl is toxic to humans and animals and can have negative effects on the environment. Therefore, it is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical.
Orientations Futures
There are many future directions for research on carbaryl and related compounds. One area of research is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the effects of carbaryl on non-target organisms, such as bees and other beneficial insects. Finally, there is a need for more research on the mechanism of action of carbaryl and related compounds, which could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, carbaryl is a widely used insecticide that has many applications in scientific research. It is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical. There are many future directions for research on carbaryl and related compounds, which could lead to the development of new pesticides and drugs for the treatment of neurological disorders.
Méthodes De Synthèse
Carbaryl is synthesized by reacting methyl isocyanate with 3-ethylphenol. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified and crystallized to obtain pure carbaryl.
Applications De Recherche Scientifique
Carbaryl is widely used in scientific research as a tool to study the nervous system and insect physiology. It is used to study the effects of pesticides on insects and to develop new pesticides that are more effective and less harmful to the environment. Carbaryl is also used to study the mechanism of action of acetylcholinesterase inhibitors, which are important drugs for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
113932-82-4 |
|---|---|
Nom du produit |
Methyl N-(3-ethylphenyl)carbamate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl N-(3-ethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
BCZQJHZJJCOAHQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)OC |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)OC |
Synonymes |
Carbamic acid, (3-ethylphenyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




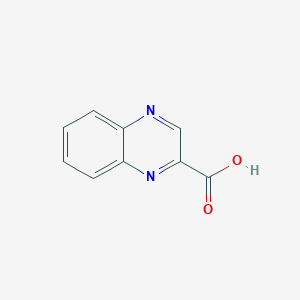




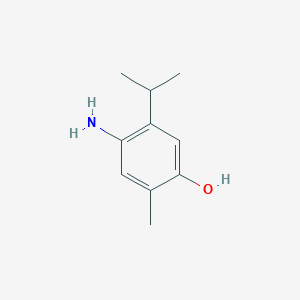
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
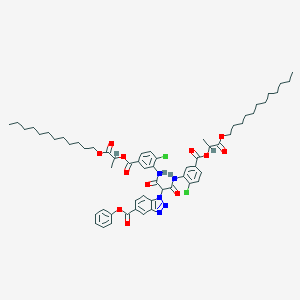
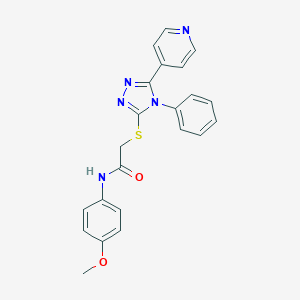

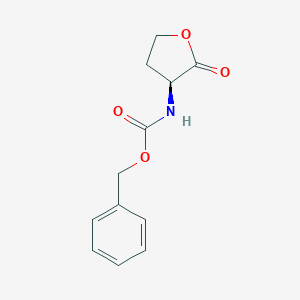

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)